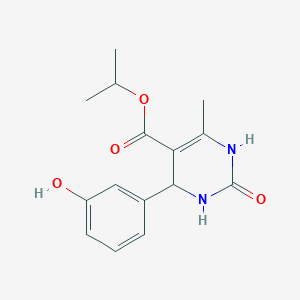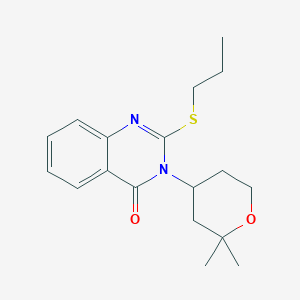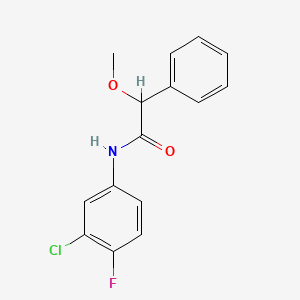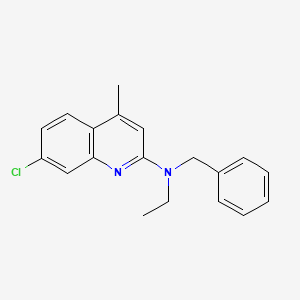
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMPP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.
Mecanismo De Acción
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride activates the beta-adrenergic receptors in the body, which leads to a variety of physiological effects. These effects include increased heart rate, increased contractility of the heart, dilation of blood vessels in the skeletal muscle, and relaxation of smooth muscle in the airways. This compound also activates the beta-adrenergic receptors in the brain, which can lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects in the body. These effects include the activation of the beta-adrenergic receptors, which leads to increased cAMP production and activation of protein kinase A. This compound also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its well-characterized pharmacology and its ability to activate specific beta-adrenergic receptor subtypes. However, this compound has some limitations, including its potential toxicity at high doses and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-adrenergic receptor agonists that target specific receptor subtypes. Another area of interest is the development of this compound derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further studies on the potential therapeutic applications of this compound, particularly in neurological disorders.
Métodos De Síntesis
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethylglycidyl ether, followed by reaction with piperidine and isopropanol in the presence of hydrochloric acid. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, respiratory disease, and neurological disorders. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory disease, this compound has been shown to improve lung function and reduce airway inflammation. In neurological disorders, this compound has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(10-14(13)2)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXZZFHITYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)
![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)


![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)